molecular formula C9H12N4O2 B045387 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 6974-25-0

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B045387
CAS No.: 6974-25-0
M. Wt: 208.22 g/mol
InChI Key: GDKLVDMQUXYRHW-UHFFFAOYSA-N
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Description

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields. The process is straightforward and involves the following steps:

    Formation of α-aminoamidine: This is achieved by reacting aniline with ethyl glyoxalate.

    Cyclization: The α-aminoamidine undergoes cyclization with bis-benzylidene cyclohexanones to form the tetrahydroquinazoline ring.

The reaction conditions are mild, and the workup is relatively simple, making this method efficient for the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.

Uniqueness

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLVDMQUXYRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281809
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-25-0
Record name NSC23115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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